molecular formula C18H23NO2 B1389443 3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040685-35-5

3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1389443
CAS No.: 1040685-35-5
M. Wt: 285.4 g/mol
InChI Key: ONUADCLBULNZQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 3-ethoxyaniline with 2-(3-methylphenoxy)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-[2-(4-methylphenoxy)propyl]aniline
  • 3-Ethoxy-N-[2-(2-methylphenoxy)propyl]aniline
  • 3-Ethoxy-N-[2-(3-chlorophenoxy)propyl]aniline

Uniqueness

3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group and the 3-methylphenoxy moiety provides distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

3-ethoxy-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-4-20-17-9-6-8-16(12-17)19-13-15(3)21-18-10-5-7-14(2)11-18/h5-12,15,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUADCLBULNZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCC(C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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